molecular formula C19H27N8O12P B13806360 Uridylyl(2'-5')adenosine ammonium salt

Uridylyl(2'-5')adenosine ammonium salt

Cat. No.: B13806360
M. Wt: 590.4 g/mol
InChI Key: BLLDAJIDJOKYGA-ANTYETTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Atypical Phosphodiester Linkages in Nucleic Acid Chemistry

The vast majority of naturally occurring nucleic acids are polymers of nucleotides joined by 3'-5' phosphodiester bonds. This linkage connects the 3' carbon of one sugar molecule to the 5' carbon of the next. However, the 2'-5' phosphodiester linkage represents a fundamental alternative. nih.gov The presence of a 2'-hydroxyl group on the ribose sugar of RNA allows for the formation of this isomeric bond.

Historical Context of 2'-5' Oligoadenylates Discovery

The discovery of the 2-5A system is intrinsically linked to research on interferons, proteins that are produced by host cells in response to viral infections. In the 1970s, researchers investigating the antiviral state induced by interferons identified a low-molecular-weight inhibitor of protein synthesis in cell-free extracts. nih.gov This inhibitor was found to be a series of oligoadenylates with the general structure pppA(2'p5'A)n, where n is typically 2 or more.

Further research elucidated the pathway: upon activation by double-stranded RNA (a common byproduct of viral replication), OAS enzymes synthesize 2-5A from ATP. nih.gov These 2'-5' linked oligoadenylates then bind to and activate a latent endoribonuclease, now known as RNase L. nih.gov Activated RNase L degrades single-stranded RNA, leading to the cessation of protein synthesis and inhibition of viral propagation. nih.gov This discovery unveiled a novel and critical pathway in innate immunity. nih.gov

Role of Uridylyl(2'-5')adenosine Ammonium (B1175870) Salt as a Model Oligonucleotide

Uridylyl(2'-5')adenosine ammonium salt, while not the biologically active molecule that triggers the full antiviral response, serves as an invaluable tool for researchers studying the 2-5A pathway and the properties of the 2'-5' linkage. Its role as a model oligonucleotide can be understood in several contexts:

Substrate for Degrading Enzymes: The cellular concentration and activity of 2-5A are tightly regulated, in part, by phosphodiesterases that specifically degrade the 2'-5' phosphodiester bonds. nih.gov Uridylyl(2'-5')adenosine provides a simplified and stable substrate for in vitro assays to identify and characterize the activity of these enzymes. By using this dinucleotide, researchers can study the kinetics and specificity of 2'-5' phosphodiesterase activity without the confounding factors of longer, phosphorylated oligomers. nih.gov

Negative Control in Activation Studies: The activation of RNase L is highly specific, requiring at least a trimer of 5'-phosphorylated adenosine (B11128) with 2'-5' linkages. biorxiv.org A simple, non-phosphorylated dinucleotide like Uridylyl(2'-5')adenosine is not expected to activate RNase L. Therefore, it can be used as a negative control in experiments to demonstrate the specificity of RNase L activation and to ensure that observed effects are due to the correct activator molecule. nih.gov

Biophysical and Structural Analysis: The inclusion of a 2'-5' linkage alters the local and global structure of an RNA duplex. nih.gov Simple dinucleotides are ideal models for fundamental biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to determine the precise conformational effects of the 2'-5' bond on the sugar-phosphate backbone and base stacking. nih.gov These studies provide a foundational understanding of how this atypical linkage influences RNA structure, which is essential for interpreting the behavior of more complex 2'-5' linked RNAs. nih.gov

Data Tables

Table 1: Properties of Uridylyl(2'-5')adenosine

PropertyValue
Chemical Formula C19H24N7O12P
Molecular Weight 573.4 g/mol
Synonyms Adenosine, uridylyl-(2'-5')-
Linkage Type 2'-5' Phosphodiester
Components Uridine (B1682114), Adenosine

Source: PubChem CID 3081417 researchgate.net

Table 2: Key Milestones in the Discovery of the 2-5A System

YearDiscoverySignificance
1970s Identification of a low-molecular-weight inhibitor of protein synthesis in interferon-treated cell extracts.First indication of a novel antiviral mechanism.
Late 1970s Characterization of the inhibitor as 2'-5' linked oligoadenylates (2-5A).Elucidation of the chemical nature of the signaling molecule.
Late 1970s Identification of 2'-5' oligoadenylate (B1213165) synthetase (OAS) as the enzyme responsible for 2-5A synthesis.Discovery of the enzyme that produces the second messenger.
Early 1980s Discovery that 2-5A activates a latent endoribonuclease (RNase L) that degrades RNA.Identification of the effector molecule in the antiviral pathway.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27N8O12P

Molecular Weight

590.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane

InChI

InChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1

InChI Key

BLLDAJIDJOKYGA-ANTYETTRSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Uridylyl 2 5 Adenosine

X-ray Crystallographic Studies of 2'-5' Linked Dinucleotides

Crystallographic analysis of A2'p5'A and A2'p5'C reveals key conformational features that are likely shared by Uridylyl(2'-5')adenosine. nih.govnih.govnih.gov In the crystal structure of ammonium (B1175870) adenylyl-2',5'-adenosine tetrahydrate, the molecule crystallizes in the orthorhombic space group P2(1)2(1)2(1). nih.gov A noteworthy feature in the crystal structure of A2'p5'A is an intranucleotide hydrogen bond between the N3 and O5' atoms of the 5' adenine (B156593) base. nih.gov A striking and characteristic feature observed in the crystal structures of 2'-5' dinucleotides is the stacking of a purine (B94841) or pyrimidine (B1678525) base on the ribose O4' of the adjacent nucleotide. nih.govnih.govnih.gov This interaction is a distinguishing characteristic of the 2'-5' linkage.

ParameterAdenylyl(2'-5')adenosine (A2'p5'A)
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
a (Å) 7.956
b (Å) 12.212
c (Å) 36.654

Data derived from the crystal structure of ammonium adenylyl-2',5'-adenosine tetrahydrate. nih.gov

Nucleoside ResidueFuranose Pucker
5'-terminal (in A2'p5'A) C2'-endo
2'-terminal (in A2'p5'A) C3'-endo

Conformational data from the crystal structure of ammonium adenylyl-2',5'-adenosine tetrahydrate. nih.gov

The orientation of the nucleobase with respect to the sugar ring is defined by the glycosyl torsion angle (χ). This conformation can be either syn or anti. In the crystal structure of A2'p5'A, the 5'-terminal adenine base is in a syn conformation (χ1 = 55°), while the 2'-terminal adenine is in the more common anti conformation (χ2 = 161°). nih.gov This syn conformation for the 5'-purine nucleotide is a notable feature. nih.gov The preference for a particular glycosidic bond conformation can play a pivotal role in the biological function of RNA molecules. emory.edu

Nucleoside ResidueGlycosyl Bond ConformationTorsion Angle (χ)
5'-terminal Adenine (in A2'p5'A) syn55°
2'-terminal Adenine (in A2'p5'A) anti161°

Torsion angles from the crystal structure of ammonium adenylyl-2',5'-adenosine tetrahydrate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. nih.govresearchgate.net Proton and carbon-13 NMR studies on 2'-5' linked dinucleotides, such as adenylyl-(2',5')-adenosine, have provided valuable insights into their solution conformations. nih.govnih.gov

NMR studies have shown that in aqueous solution, 2'-5' dinucleotides exist in a dynamic equilibrium between stacked and unstacked conformations. nih.govnih.gov For cytidylyl-(2'-5')-cytidine, stacking is estimated to be around 35% at 20°C. nih.gov Carbon-13 NMR studies on adenylyl-(2',5')-adenosine have indicated that temperature-mediated unstacking involves rotations about the C(2')-O and C(5')-O bonds. nih.gov Analysis of proton NMR coupling constants allows for the determination of the conformational properties of the ribose rings, which are predominantly in a ³E pucker for most residues in cytidylyl-(2'-5')-cytidine, with the exception of the 2'-phosphate fragment which exhibits a ²E pucker. nih.gov

Intramolecular Interactions and Base Stacking in 2'-5' Dinucleotides

Base stacking is a fundamental non-covalent interaction that contributes significantly to the stability of nucleic acid structures. proteopedia.org In 2'-5' linked dinucleotides, the nature of base stacking is influenced by the unique backbone geometry. Contrary to some earlier reports suggesting stronger intramolecular base stacking in 2'-5' nucleotides compared to their 3'-5' counterparts, crystallographic studies on A2'p5'C revealed minimal intramolecular base stacking. nih.govnih.gov Instead, a distinct intramolecular interaction was observed, where the ribose oxygen-4' of the cytidine (B196190) residue "stacks" on top of the adenine ring. nih.govnih.gov

Quantum-chemical studies have also evaluated the base-(deoxy)ribose stacking geometry that occurs in nucleotides linked by 2',5'-phosphodiester bonds. nih.gov These studies indicate that the contact between the base and the sugar is stabilized by dispersion energy, similar to that of stacked bases, with a stabilization energy of nearly 4 kcal/mol. nih.gov This base-sugar stacking is a characteristic feature that enhances the total stacking interaction in 2'-5' linked systems. nih.govnih.gov Dinucleotides serve as excellent models for studying the fundamental aspects of base stacking and unstacking dynamics. oup.comresearchgate.net

Biosynthesis and Enzymatic Formation Pathways of 2 5 Oligoadenylates

2'-5' Oligoadenylate (B1213165) Synthetase (2'-5' OAS) Activity

2'-5' Oligoadenylate Synthetase (OAS) is an enzyme that polymerizes ATP into a series of 2'-5' linked oligoadenylates. wikipedia.org These molecules, with the general formula pppA(2'p5'A)n (where n ≥ 2), function as second messengers. nih.gov The primary and most well-established role of these 2'-5' oligoadenylates is the activation of RNase L, a latent endoribonuclease. nih.govasm.org Upon activation, RNase L degrades both viral and cellular RNA, thereby inhibiting viral replication. asm.org The human OAS family comprises four genes: OAS1, OAS2, OAS3, and OASL, which give rise to multiple protein isoforms. nih.govcdnsciencepub.com While OAS1, OAS2, and OAS3 are enzymatically active, OASL has significant sequence similarity but lacks synthetase activity. nih.gov

Activation Mechanisms of 2'-5' OAS by Double-Stranded RNA

The catalytic activity of OAS enzymes is dependent on their interaction with double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. asm.org The binding of dsRNA to OAS induces a conformational change in the enzyme, leading to its activation. nih.gov The structural basis for this activation involves a previously uncharacterized protein/RNA interface.

The length and sequence of the dsRNA play a significant role in the activation of different OAS isoforms. For instance, OAS1 can be activated by dsRNA as short as 19 base pairs, whereas OAS2 requires a minimum length of 35-40 base pairs for activation. nih.govcdnsciencepub.com Research has also identified specific sequence motifs within dsRNA that are particularly effective at activating OAS. One such identified motif is NNWWNNNNNNNNNWGN (where W represents A or U), which has been shown to be a potent activator of 2'-5' OAS. researchgate.netnih.gov The presence of such motifs allows for a more targeted and efficient activation of the OAS/RNase L pathway in response to specific viral RNAs.

Substrate Specificity and Polymerization Fidelity of 2'-5' OAS

While ATP is the natural substrate for 2'-5' OAS, studies have shown that the enzyme can utilize a range of nucleoside 5'-triphosphate analogs. This indicates a degree of flexibility in the enzyme's active site. The fidelity of polymerization is not absolute, allowing for the incorporation of modified nucleotides into the 2'-5' linked oligomers.

A study on murine 2',5'-oligoadenylate synthetase demonstrated its ability to convert various nucleoside 5'-triphosphates into 2',5'-oligonucleotides. The efficiency of this conversion varies depending on the specific nucleoside. Notably, uridine (B1682114) triphosphate was shown to be a substrate, albeit with lower efficiency compared to adenosine (B11128) triphosphate. This promiscuity in substrate recognition is the basis for the enzymatic synthesis of hetero-oligonucleotides containing both adenosine and other nucleosides, such as Uridylyl(2'-5')adenosine.

Nucleoside 5'-TriphosphateRelative Efficiency of Conversion by Murine 2',5'-OAS
8-azaadenosine> Adenosine
Adenosine= 2-chloroadenosine
2-chloroadenosine> Sangivamycin
Sangivamycin> Toyocamycin
Toyocamycin> Formycin
Formycin> 3-ribosyladenine
Guanosine> 8-bromoadenosine
8-bromoadenosine= Uridine
Uridine> Cytidine (B196190)
CytidineLowest Efficiency

This table illustrates the relative efficiency of various nucleoside 5'-triphosphates as substrates for murine 2',5'-oligoadenylate synthetase, as reported in a study by Hughes et al. (1983). nih.gov

In Vitro Enzymatic Synthesis of Uridylyl(2'-5')adenosine Analogs

The substrate promiscuity of 2'-5' OAS allows for the in vitro enzymatic synthesis of various 2'-5' oligonucleotide analogs, including those containing uridine. By providing a mixture of ATP and UTP as substrates to purified, dsRNA-activated 2'-5' OAS, it is possible to generate hetero-oligonucleotides such as Uridylyl(2'-5')adenosine.

The synthesis process involves the formation of a 2'-5' phosphodiester bond between the 2'-hydroxyl group of an acceptor nucleotide (adenosine in this case) and the 5'-α-phosphate of a donor nucleotide triphosphate (uridine triphosphate). The resulting products can be separated and purified using techniques such as DEAE-cellulose column chromatography and high-performance liquid chromatography (HPLC). nih.gov This methodology provides a valuable tool for producing novel 2'-5' linked oligonucleotides for research purposes, allowing for the investigation of their biological activities and potential therapeutic applications. The "ammonium salt" designation of the subject compound is likely a result of the purification and isolation process, where ammonia (B1221849) is used to neutralize the acidic phosphate (B84403) groups, forming a stable salt.

Molecular Mechanisms of Biological Action of Uridylyl 2 5 Adenosine

Activation of Ribonuclease L (RNase L) by 2'-5' Oligoadenylates

The primary and most well-documented biological target of 2-5A is Ribonuclease L (RNase L), a latent endoribonuclease that, upon activation, plays a critical role in antiviral defense and other cellular processes. nih.gov The activation of RNase L is a highly specific process, critically dependent on the structure of the 2-5A molecule.

The activation of RNase L by 2-5A is a structurally well-defined process. RNase L exists as an inactive monomer in the absence of 2-5A. embopress.org The binding of a 2-5A molecule to the N-terminal ankyrin repeat domain of RNase L induces a significant conformational change. embopress.orgnih.gov This domain serves as the recognition and binding site for the 2-5A activator.

The crystal structure of the ankyrin repeat domain of human RNase L in complex with 2-5A reveals that the 2-5A molecule is accommodated in a concave site, interacting directly with ankyrin repeats 2 through 4. embopress.org The specificity of this interaction is determined by a series of hydrogen bonds and other non-covalent interactions between the amino acid residues of the ankyrin repeats and the functional groups of the 2-5A molecule. The N-6 amino group of the first adenosine (B11128) residue of 2-5A is particularly critical for high-affinity binding to RNase L. nih.gov

For Uridylyl(2'-5')adenosine, its ability to bind to the ankyrin repeat domain would be a prerequisite for any biological activity related to RNase L. While it possesses the 2'-5' phosphodiester linkage, its shorter length and the presence of a terminal uridine (B1682114) would likely result in a lower binding affinity compared to the canonical 2-5A trimer. The precise structural interactions and binding affinity of Uridylyl(2'-5')adenosine with RNase L remain to be experimentally determined.

The binding of a 2-5A activator to the ankyrin repeat domain of an inactive RNase L monomer is the initial step that triggers a cascade of conformational changes, leading to the enzyme's activation. This binding event is thought to unmask a dimerization domain, allowing two 2-5A-bound RNase L monomers to associate and form a catalytically active homodimer. embopress.orgnih.gov

This dimerization brings the C-terminal nuclease domains of the two RNase L molecules into close proximity, forming the active catalytic sites. nih.gov The rigid and intertwined structure of the dimer is essential for its ribonuclease activity. nih.gov The process is highly cooperative, with the binding of 2-5A and subsequent dimerization being tightly coupled.

Considering the predicted weak binding of Uridylyl(2'-5')adenosine to RNase L, it is plausible that it would be inefficient at inducing the necessary conformational changes for dimerization and subsequent activation. It might bind to the monomeric form without promoting the formation of the active dimer, potentially acting as a competitive inhibitor by occupying the binding site and preventing the binding of bona fide 2-5A activators.

Downstream Cellular Pathways Mediated by RNase L Activation

Once activated, RNase L mediates its biological effects by cleaving single-stranded viral and cellular RNAs, preferentially after UU and UA dinucleotide sequences. nih.gov This widespread RNA degradation has profound consequences for the cell, leading to the activation of several downstream pathways.

The primary consequence of RNase L activation is the inhibition of protein synthesis, which serves as a potent antiviral mechanism by preventing the replication of viruses that rely on the host cell's translational machinery. nih.gov The degradation of ribosomal RNA (rRNA) is a hallmark of RNase L activity. nih.gov Beyond its direct impact on protein synthesis, the RNA cleavage products generated by RNase L can act as signaling molecules, further amplifying the innate immune response. asm.org These self-RNA fragments can be recognized by other pattern recognition receptors, leading to the production of interferons and other cytokines. asm.org

Given the unlikelihood of Uridylyl(2'-5')adenosine being a strong activator of RNase L, its ability to trigger these downstream pathways is questionable. If it acts as an inhibitor, it could potentially block the antiviral and immune-stimulatory effects of endogenously produced 2-5A.

Table 1: Key Events in RNase L Activation and Downstream Signaling

StepMolecular EventConsequence
1. Recognition 2-5A binds to the ankyrin repeat domain of monomeric RNase L.Initiates the activation cascade.
2. Dimerization Two 2-5A-bound RNase L monomers undergo a conformational change and form a homodimer.Formation of the active catalytic sites.
3. RNA Cleavage The active RNase L dimer cleaves single-stranded viral and cellular RNAs.Inhibition of viral and host protein synthesis.
4. Immune Amplification RNA cleavage products are recognized by other immune sensors.Induction of interferons and other cytokines.
5. Apoptosis Sustained RNase L activation can trigger programmed cell death.Elimination of infected cells.

Modulation of Cellular Processes by 2'-5' Oligoadenylates Beyond RNase L (if applicable)

While RNase L is the most well-characterized receptor for 2-5A, some studies have explored potential RNase L-independent effects of 2-5A and its analogs. However, for Uridylyl(2'-5')adenosine specifically, there is no available research to suggest any biological activity independent of RNase L. The following sections discuss the roles of the 2-5A/RNase L pathway in apoptosis and immune modulation, which would be the likely context for any potential effects of Uridylyl(2'-5')adenosine.

The activation of the 2-5A/RNase L pathway is a known inducer of apoptosis, or programmed cell death. This provides a crucial host defense mechanism to eliminate virus-infected cells and limit the spread of infection. Sustained activation of RNase L and the subsequent global degradation of RNA can trigger the apoptotic cascade.

The precise mechanisms by which RNase L activation leads to apoptosis are still under investigation, but several pathways have been implicated. The inhibition of protein synthesis due to RNA degradation can contribute to the apoptotic process. Additionally, the RNA cleavage products generated by RNase L may act as stress signals that initiate apoptotic signaling.

Should Uridylyl(2'-5')adenosine have any effect on RNase L, it would consequently have a potential role in modulating apoptosis. If it were a weak activator, it might contribute to a low level of RNase L-mediated apoptosis. Conversely, if it acts as an antagonist, it could protect cells from apoptosis induced by the 2-5A/RNase L pathway.

As mentioned, the RNA fragments produced by RNase L can act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by other components of the innate immune system, such as RIG-I-like receptors (RLRs) and Toll-like receptors (TLRs). asm.org This recognition can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby amplifying and propagating the immune response to surrounding cells. asm.org

The potential for Uridylyl(2'-5')adenosine to modulate the immune response is therefore intrinsically linked to its ability to interact with and affect the activity of RNase L. Any interaction, whether agonistic or antagonistic, would have a corresponding impact on the downstream immune signaling pathways that are influenced by RNase L activity.

Table 2: Investigated Cellular Processes Modulated by the 2-5A/RNase L Pathway

Cellular ProcessRole of 2-5A/RNase L PathwayPotential Implication for Uridylyl(2'-5')adenosine
Apoptosis Induction of programmed cell death through RNA degradation and stress signaling.Potential modulation of apoptosis, depending on its effect on RNase L.
Immune Response Amplification of the innate immune response through the generation of immunostimulatory RNA fragments.Potential to influence the magnitude of the immune response by affecting RNase L activity.

Enzymatic Degradation and Metabolic Fate of 2 5 Oligoadenylates

Identification and Characterization of 2'-5' Phosphodiesterases

The primary enzymes responsible for the complete degradation of 2'-5' oligoadenylates are 2'-phosphodiesterases (2'-PDEs). nih.gov These enzymes specifically cleave the 2',5'-phosphodiester bonds that characterize the 2-5A molecule.

One of the key enzymes identified in this role is Phosphodiesterase 12 (PDE12) . In vitro studies have characterized human PDE12 as a 2'-5'-specific nuclease capable of degrading both the biologically active 5'-phosphorylated 2-5A and its dephosphorylated "core" molecules. nih.gov The activity of PDE12 is distributive and is influenced by environmental factors such as temperature, pH, and the presence of divalent cations. nih.gov

In addition to PDE12, another enzyme, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) , has been identified as a novel 2'-5'-oligoadenylate nuclease. nih.gov The existence of multiple enzymes capable of degrading 2-5A suggests that its catabolism may be a process regulated by several enzymatic pathways. nih.gov

Besides phosphodiesterases, phosphatases also play a role, particularly in the initial modification of the 5'-triphosphorylated forms of 2-5A (pppA(2'p5'A)n). These enzymes remove the 5'-phosphate groups, a step that can modulate the biological activity of the oligoadenylate (B1213165) before its complete degradation by phosphodiesterases. nih.govnih.gov

EnzymeAbbreviationFunction in 2-5A SystemPrimary Substrates
Phosphodiesterase 12PDE12Cleaves 2'-5' phosphodiester bonds5'-phosphorylated 2-5A, 2-5A core molecules
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1ENPP1Cleaves 2'-5' phosphodiester bonds2'-5' Oligoadenylates
PhosphataseN/ARemoves 5'-phosphate groups5'-triphosphorylated 2-5A

Pathways of 2'-5' Oligoadenylate Breakdown in Cellular Extracts

Studies using unfractionated cell extracts have elucidated the primary mechanisms of 2-5A breakdown. The degradation process is sequential and primarily driven by phosphodiesterase activity.

The main pathway involves the hydrolytic cleavage of the 2'-5' phosphodiester bond, starting from the 2' terminus of the molecule. This enzymatic action releases one 5'-AMP molecule at a time, progressively shortening the oligoadenylate chain. nih.gov For example, a 2-5A trimer (A2'p5'A2'p5'A) is first degraded to a dimer and one molecule of 5'-AMP. The resulting dimer is then further degraded to two molecules of 5'-AMP.

For the 5'-triphosphorylated forms of 2-5A, which are the direct products of OAS enzymes, an initial conversion by phosphatase activity can occur. nih.gov This dephosphorylation precedes the action of the 2'-phosphodiesterase. The removal of the 5'-triphosphate group significantly alters the molecule's ability to activate RNase L and affects its degradation rate. nih.govnih.gov

Influence of Phosphate (B84403) Group Presence on Degradation Kinetics

The phosphorylation state of the 2'-5' oligoadenylate, particularly at the 5' terminus, has a profound impact on its degradation kinetics. The interaction between the degrading enzymes and the substrate is strongly dependent on the presence of a 5'-phosphate group near the phosphodiester bond targeted for hydrolysis. nih.gov

Research has shown that when a 5'-phosphate group is present, the affinity of the degrading enzyme for the substrate is high; however, the maximal velocity (Vmax) of the reaction is low. nih.gov This suggests a tighter binding but slower processing of phosphorylated substrates.

The stability of different oligomers varies significantly based on their length and phosphorylation state.

5'-OH Dimer : The non-phosphorylated dimer is the most stable oligomer, showing the slowest degradation rate. nih.gov

5'-triphosphorylated Dimer : In contrast, the 5'-triphosphorylated dimer is rapidly hydrolyzed. nih.gov

Trimers and Tetramers : These longer oligomers, which are the most potent activators of RNase L, are degraded at a similar rate, regardless of whether they are 5'-triphosphorylated or not. nih.gov

Oligoadenylate SpeciesPhosphorylation StateRelative Degradation RateKey Finding
Dimer (A2'p5'A)5'-OH (non-phosphorylated)Very Low (Most Stable)The absence of the 5'-phosphate group confers high stability. nih.gov
Dimer (pppA2'p5'A)5'-triphosphorylatedHigh (Rapidly Hydrolyzed)The 5'-triphosphate group makes the dimer a target for rapid degradation. nih.gov
Trimer (A(2'p5'A)₂)5'-OH or 5'-triphosphorylatedModerateDegraded at a similar rate regardless of 5'-phosphorylation state. nih.gov
Tetramer (A(2'p5'A)₃)5'-OH or 5'-triphosphorylatedModerateDegraded at a similar rate regardless of 5'-phosphorylation state. nih.gov

Regulatory Role of Degradation in 2'-5' Oligoadenylate System Homeostasis

The enzymatic degradation of 2'-5' oligoadenylates is a critical regulatory mechanism that ensures the proper homeostasis of this potent signaling pathway. By controlling the intracellular concentration and lifespan of active 2-5A molecules, the degradation machinery effectively functions as an "off-switch" for the RNase L pathway. nih.govnih.gov

This regulation serves several key purposes:

Termination of the Antiviral Signal : Rapid degradation of 2-5A turns off RNase L activity once the viral threat (dsRNA) diminishes. This prevents the continued, non-specific degradation of cellular RNA, which would otherwise be detrimental to the cell. nih.gov

Control of 2-5A Synthesis : The degradation pattern can indirectly control the synthesis of longer, active 2-5A oligomers. The 5'-triphosphorylated dimer serves as a primer for the OAS enzyme to synthesize trimers and longer oligomers. The rapid hydrolysis of this primer limits the production of the more potent RNase L activators. nih.gov

Generation of Inactive or Inhibitory Molecules : The degradation process can convert highly active 2-5A molecules into forms that are either inactive (e.g., non-phosphorylated oligomers) or potentially inhibitory (e.g., monophosphorylated trimer). nih.gov This fine-tunes the cellular response and prevents over-activation of the pathway.

Ultimately, the balance between synthesis by OAS and degradation by phosphodiesterases and phosphatases dictates the level and duration of RNase L activation. This precise control allows the cell to mount a swift and potent antiviral defense while ensuring a return to normal cellular function once the infection is controlled, identifying 2'-PDE as a key regulator of the entire 2-5A system. nih.gov

Chemical Synthesis Methodologies for Uridylyl 2 5 Adenosine Ammonium Salt and Its Analogs

Solid-Phase Oligonucleotide Synthesis Approaches for 2'-5' Linkages

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts are washed away from the growing oligonucleotide chain which is covalently attached to a solid support. This methodology has been adapted for the synthesis of 2'-5' linked oligonucleotides, including Uridylyl(2'-5')adenosine.

The phosphotriester method was one of the earlier successful approaches for oligonucleotide synthesis on a solid support. wikipedia.org For the synthesis of a 2'-5' linkage, this method involves the coupling of a protected nucleoside 3'-phosphodiester with a nucleoside bearing a free 2'-hydroxyl group.

The key to directing the synthesis towards a 2'-5' linkage lies in the use of appropriately protected nucleoside monomers. For the synthesis of Uridylyl(2'-5')adenosine, a protected uridine (B1682114) derivative with a free 3'-hydroxyl and a protected 2'-phosphotriester group would be coupled to a protected adenosine (B11128) derivative with a free 5'-hydroxyl and a blocked 3'-hydroxyl group, which is attached to the solid support. The coupling reaction is typically activated by a condensing agent.

Key Steps in Phosphotriester Synthesis of Uridylyl(2'-5')adenosine:

StepDescriptionKey Reagents
1. Support Functionalization A protected adenosine nucleoside is attached to a solid support (e.g., controlled pore glass) via its 3'-hydroxyl group.Protected Adenosine, Succinic Anhydride, Long-Chain Alkylamine Controlled Pore Glass (LCAA-CPG)
2. Deprotection The 5'-hydroxyl protecting group (e.g., Dimethoxytrityl, DMT) of the support-bound adenosine is removed.Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane
3. Coupling The protected uridine 2'-phosphotriester monomer is coupled to the free 5'-hydroxyl of the adenosine on the support.Protected Uridine 2'-phosphotriester, Condensing Agent (e.g., MSNT, TPSCl)
4. Capping Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.Acetic Anhydride, 1-Methylimidazole
5. Deprotection & Cleavage The fully assembled dinucleotide is cleaved from the solid support, and all protecting groups are removed.Ammonium (B1175870) Hydroxide (B78521)

Although effective, the phosphotriester method has been largely superseded by the more efficient phosphoramidite (B1245037) chemistry due to slower coupling times and the occurrence of side reactions.

Phosphoramidite chemistry is the current gold standard for oligonucleotide synthesis due to its high coupling efficiency and rapid reaction times. twistbioscience.com This method can be readily adapted for the synthesis of 2'-5' linkages by using specially designed phosphoramidite monomers.

To synthesize Uridylyl(2'-5')adenosine, a 3'-O-phosphoramidite of a protected uridine nucleoside is coupled with a protected adenosine nucleoside on a solid support where the 3'-hydroxyl is protected and the 2'-hydroxyl is available for coupling. Alternatively, and more commonly for 3' to 5' synthesis direction, a 5'-O-DMT-adenosine with a protected 2'-hydroxyl is attached to the support, and a uridine phosphoramidite with a protected 3'-hydroxyl and a reactive 2'-phosphoramidite is used for the coupling.

Typical Cycle for Phosphoramidite Synthesis of a 2'-5' Linkage:

StepDescriptionKey Reagents
1. Detritylation Removal of the 5'-DMT protecting group from the support-bound nucleoside.Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent
2. Coupling The incoming nucleoside phosphoramidite is activated and coupled to the free 5'-hydroxyl group.Uridine 2'-phosphoramidite, Activator (e.g., Tetrazole, 5-Ethylthio-1H-tetrazole)
3. Oxidation The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.Iodine in THF/water/pyridine
4. Capping Acetylation of unreacted 5'-hydroxyl groups.Acetic Anhydride, 1-Methylimidazole

The use of specific 2'-O-TBDMS (tert-butyldimethylsilyl) or other silyl (B83357) protecting groups for the non-reacting hydroxyls is crucial to direct the formation of the 2'-5' linkage. nih.gov

Solution-Phase Synthesis Strategies for Dinucleoside Monophosphates

Solution-phase synthesis offers advantages for large-scale production and for the synthesis of highly modified oligonucleotides that may not be compatible with solid-phase conditions. beilstein-journals.org The synthesis of Uridylyl(2'-5')adenosine in solution also relies on the phosphotriester or phosphoramidite approach, with purification at each step typically achieved by chromatography.

A common strategy involves the condensation of a protected uridine derivative, with a phosphotriester or phosphoramidite group at the 2'-position, with a protected adenosine derivative where the 5'-hydroxyl group is free. The choice of protecting groups is critical to ensure that only the desired 2'-5' linkage is formed. After the coupling reaction, the protected dinucleoside monophosphate is isolated and purified before proceeding with the deprotection steps to yield the final product. The phosphotriester approach is often favored in solution-phase synthesis as it avoids the need for an oxidation step in every cycle. rsc.org

Strategies for Introducing the Ammonium Counterion

The ammonium salt of Uridylyl(2'-5')adenosine is typically formed during the final stages of synthesis, particularly during the deprotection and cleavage steps in solid-phase synthesis.

Ammonium Hydroxide in Deprotection: The most common method for introducing the ammonium counterion is the use of concentrated ammonium hydroxide for the final deprotection and cleavage of the oligonucleotide from the solid support. umich.edu This treatment removes the protecting groups from the phosphate backbone and the nucleobases, and cleaves the ester linkage to the solid support, releasing the dinucleoside monophosphate into solution as its ammonium salt.

Ion Exchange Chromatography: In cases where other bases are used for deprotection, or if a different salt form is initially obtained, the ammonium salt can be prepared by ion-exchange chromatography. The oligonucleotide is first converted to its free acid form by passing it through a protonated cation-exchange resin. The acidic eluate is then neutralized with an ammonium source, such as ammonium bicarbonate or ammonium hydroxide, to form the desired ammonium salt. Subsequent lyophilization removes excess ammonium bicarbonate, yielding the pure ammonium salt of the dinucleotide. google.com

The presence of the ammonium counterion can be confirmed by techniques such as X-ray crystallography, which has been used to determine the structure of dinucleoside monophosphate ammonium salts. nih.govtandfonline.comtandfonline.com

Synthesis of Modified Uridylyl(2'-5')adenosine Derivatives for Research Probes

The synthesis of modified Uridylyl(2'-5')adenosine derivatives, for use as research probes, involves the incorporation of reporter groups such as fluorescent dyes or biotin (B1667282). These modifications can be introduced either during or after the synthesis of the dinucleotide.

There are several strategies for the conjugation of reporter groups to Uridylyl(2'-5')adenosine:

Pre-synthetic Modification of Nucleosides: One approach is to start with a uridine or adenosine nucleoside that has already been modified with a linker arm suitable for attaching a reporter group. This modified nucleoside is then converted into a phosphoramidite and incorporated into the dinucleotide using standard solid-phase synthesis.

Post-synthetic Conjugation: Alternatively, a linker arm with a reactive functional group (e.g., an amino or thiol group) can be incorporated into the dinucleotide during synthesis. After deprotection and purification, the reporter group, which has a complementary reactive moiety (e.g., an N-hydroxysuccinimide ester or a maleimide), is then conjugated to the dinucleotide in solution.

Use of Modified Solid Supports: For modifications at the 3'-terminus (adenosine in this case), a solid support functionalized with the desired reporter group or a linker for its subsequent attachment can be used.

The choice of conjugation strategy depends on the nature of the reporter group and its stability under the conditions of oligonucleotide synthesis and deprotection. For example, biotin can be conjugated to adenosine through a spacer chain, and these conjugates can be used to probe biological systems. nih.govnih.gov

Site-Specific Isotopic Labeling for Structural and Mechanistic Studies

Site-specific isotopic labeling is a powerful technique used to investigate the intricate structural features and reaction mechanisms of biomolecules. wikipedia.org In the context of Uridylyl(2'-5')adenosine and its analogs, this methodology involves the selective replacement of specific atoms (typically ¹²C, ¹⁴N, or ¹H) with their heavier, stable isotopes (such as ¹³C, ¹⁵N, or ²H/D). This precise atomic substitution serves as a sensitive probe, enabling researchers to overcome challenges in spectroscopic analysis and gain detailed insights into molecular conformation, dynamics, and interactions. mdpi.comnih.gov

The primary application of site-specific labeling for these dinucleotides is in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov For complex molecules, standard NMR spectra can be crowded with overlapping signals, making unambiguous assignment and interpretation difficult or impossible. plos.orgplos.org By introducing isotopes at specific locations, signals from the labeled sites are selectively detected or filtered, dramatically simplifying the spectra and allowing for focused analysis of key regions within the molecule. mdpi.comsquarespace.com This approach is crucial for elucidating the three-dimensional structure, studying conformational changes, and mapping interactions with binding partners like enzymes. nih.govnih.gov

Methodologies for Isotopic Labeling

The synthesis of site-specifically labeled Uridylyl(2'-5')adenosine relies on the preparation of isotopically enriched precursor nucleotides, namely Uridine triphosphate (UTP) and Adenosine triphosphate (ATP). Chemo-enzymatic methods are predominantly employed, offering high yields and precise control over the labeling pattern. squarespace.comnih.gov

These methods often begin with chemically synthesized, isotopically labeled nucleobases (uracil or adenine) and/or ribose. These precursors are then coupled and phosphorylated using a series of enzymatic reactions to produce the desired labeled ribonucleoside 5′-triphosphates (rNTPs). mdpi.comsquarespace.com For instance, a labeled uracil (B121893) nucleobase can be combined with a specifically ¹³C-labeled ribose using enzymes from the pentose (B10789219) phosphate pathway to yield labeled Uridine monophosphate (UMP), which is subsequently phosphorylated to UTP. squarespace.com A similar strategy is applied for the synthesis of labeled ATP and GTP. nih.gov

Key advantages of these chemo-enzymatic approaches include:

Flexibility: They allow for a wide variety of versatile ¹³C and ¹⁵N labeling patterns that are often unattainable through purely chemical or in vivo methods. squarespace.com

Cost-Effectiveness: Using recombinantly expressed enzymes and readily available labeled precursors makes this an economical route for producing labeled nucleotides. nih.gov

Once the labeled UTP and ATP are synthesized, they can be used as substrates for RNA polymerases or other ligases in enzymatic reactions to form the specific 2'-5' phosphodiester bond, resulting in the desired site-specifically labeled Uridylyl(2'-5')adenosine.

Below is a table summarizing common isotopic labeling patterns for the precursor pyrimidine (B1678525) and purine (B94841) nucleotides.

Precursor NucleotideIsotope(s)Labeled Position(s)Synthetic ApproachKey Enzymes Involved
Uridine Triphosphate (UTP)¹³C, ¹⁵N1', 5', 6-¹³C₃; 1, 3-¹⁵N₂Chemo-enzymaticEnzymes from pentose phosphate pathway
Cytidine (B196190) Triphosphate (CTP)¹³C, ¹⁵NSynthesized from labeled UTPChemo-enzymaticCTP synthetase
Adenosine Triphosphate (ATP)¹³C2, 8-¹³C₂Chemo-enzymaticPhosphoribosyl pyrophosphate synthetase, Ribokinase
Guanosine Triphosphate (GTP)¹³C, ¹⁵NUniformly ¹³C, ¹⁵N, or ¹³C/¹⁵NChemo-enzymaticXanthine-guanine phosphoribosyl transferase

Applications in Structural and Mechanistic Elucidation

The use of site-specifically labeled dinucleotides provides profound insights into their molecular behavior.

Structural Studies: In structural biology, NMR spectroscopy is a primary tool for studying molecules in solution. For dinucleotides and their analogs, site-specific labeling helps to:

Resolve Spectral Overlap: By labeling only one of the two nucleoside units (e.g., the uridine or the adenosine moiety), the complexity of the NMR spectrum is halved, facilitating unambiguous resonance assignment. plos.org

Determine Torsional Angles: Carbon-phosphorus couplings (³JCP) across three bonds are sensitive to the dihedral angle around the C-O and P-O bonds of the phosphodiester backbone. Measuring these couplings in ¹³C-labeled samples allows for the characterization of the backbone conformation. nih.gov

Analyze Conformational Dynamics: Isotopic labeling can reveal the presence of multiple molecular conformations in slow exchange, which might otherwise be hidden in a complex spectrum. nih.govplos.org A study on adenylyl-(2',5')-adenosine demonstrated that temperature-induced "unstacking" of the bases involves significant rotations about the C(2')-O and C(5')-O bonds, an insight gained through ¹³C NMR. nih.gov

Mechanistic Studies: Isotopic labels serve as tracers to follow the fate of specific atoms through enzymatic reactions, clarifying reaction mechanisms. nih.gov For Uridylyl(2'-5')adenosine and its analogs, which are involved in the 2-5A system that activates RNase L, labeling can be used to:

Probe Enzyme-Substrate Interactions: By labeling atoms at the enzyme-binding interface, one can use NMR to monitor changes upon binding, identifying key contact points and conformational shifts.

Elucidate Catalytic Mechanisms: The mechanism of enzymes that synthesize or degrade the 2'-5' phosphodiester bond can be investigated. For example, using ¹⁸O labeling in the phosphate group can help determine whether bond cleavage occurs at the phosphorus-oxygen or carbon-oxygen bond.

The following table summarizes key research findings derived from studies using isotopically labeled oligonucleotides, which are applicable to the study of Uridylyl(2'-5')adenosine.

Research FocusMethodologyFindingSignificanceReference(s)
RNA Structure & DynamicsSite-specific ¹³C, ¹⁵N labeling of pyrimidines in a 27 nt RNAReduced spectral crowding and eliminated ¹³C-¹³C scalar couplings, improving signal-to-noise.Underscores the importance of site-specific labeling for accurate structural and dynamic studies of RNA molecules >25 nt. squarespace.com
Dinucleotide Conformation¹³C NMR spectroscopy of Adenylyl-(2',5')-adenosineTemperature-mediated unstacking of the bases involves rotations about the C(2')-O and C(5')-O bonds.Provided detailed insight into the conformational flexibility of the 2'-5' phosphodiester linkage. nih.gov
RNA Conformational ExchangeSite-specific ¹³C/¹⁵N labeling of a single adenosine in a 46 nt RNARevealed a previously hidden set of peaks, indicating a second conformation in slow exchange with the ground state.Demonstrates that site-specific labeling can uncover hidden dynamic processes crucial for biological function. nih.govplos.org

Molecular Interactions and Recognition of Uridylyl 2 5 Adenosine

Interactions with Ribonucleases (e.g., Pancreatic Ribonuclease)

The study of the interaction between Uridylyl(2'-5')adenosine and ribonucleases, particularly pancreatic ribonuclease (RNase A), provides significant insights into the enzyme's catalytic mechanism and substrate specificity.

The crystal structure of ribonuclease A (RNase A) complexed with various dinucleotides, including analogs like uridylyl(2'-5')adenosine, reveals a well-defined active site cleft. This cleft is responsible for binding the RNA substrate and catalyzing its cleavage. The enzyme's active site contains key amino acid residues that are essential for substrate recognition and catalysis. Specifically, RNase A cleaves the phosphodiester bond on the 3' side of pyrimidine (B1678525) residues.

Uridylyl(2'-5')adenosine binds to the active site of ribonucleases in a specific orientation. The uridine (B1682114) moiety preferentially occupies the B1 (pyrimidine-specific) binding site, where it forms hydrogen bonds with the side chain of Threonine 45. nih.govnih.gov The adenine (B156593) moiety extends into the B2 (purine-preferring) site, interacting with residues such as Asparagine 71. nih.gov

Table 1: Key Amino Acid Residues in Bovine Seminal Ribonuclease Interacting with Uridylyl(2'-5')adenosine

Interacting ResidueComponent of Uridylyl(2'-5')adenosineType of Interaction
Gln11Phosphate (B84403) groupHydrogen bond
His12Phosphate groupHydrogen bond, Catalysis
Lys41Phosphate groupElectrostatic interaction, Hydrogen bond
Thr45Uracil (B121893) baseHydrogen bond
Asn71Adenine baseHydrogen bond
His119Phosphate groupHydrogen bond, Catalysis
Phe120Phosphate groupvan der Waals interaction

Interactions with Nucleic Acid Binding Proteins (excluding RNase L specific detail in 4.1)

Beyond ribonucleases, the 2',5'-oligoadenylate (2-5A) system, of which Uridylyl(2'-5')adenosine can be considered a structural component, is primarily recognized by Ribonuclease L (RNase L). However, the principles of this recognition can be extended to understand potential interactions with other nucleic acid-binding proteins. The binding of 2-5A to RNase L is mediated by its ankyrin repeat domains. embopress.orgnih.gov These domains form a specific binding pocket that accommodates the 2',5'-linked oligoadenylate (B1213165).

The interaction is highly specific, and it is believed that 2-5A is a unique ligand for RNase L. asm.org This specificity arises from a combination of hydrogen bonding, electrostatic interactions, and shape complementarity between the 2-5A molecule and the ankyrin repeats. While detailed structural information for Uridylyl(2'-5')adenosine with other nucleic acid-binding proteins is scarce, it is plausible that proteins containing similar structural motifs to the ankyrin repeats of RNase L could exhibit some affinity for 2',5'-linked oligonucleotides. For instance, viral proteins have evolved to interact with components of the 2-5A system, such as the L* protein of Theiler's murine encephalomyelitis virus, which binds to the ankyrin repeats of RNase L to inhibit its activation. plos.org This indicates that other proteins can evolve to recognize the unique structural features of 2',5'-linked oligonucleotides.

Base-Pairing and Stacking Interactions with Complementary and Non-Complementary Nucleic Acids

The potential for Uridylyl(2'-5')adenosine to interact with other nucleic acids is determined by the base-pairing and base-stacking capabilities of its constituent nucleosides, uridine and adenosine (B11128). In principle, the adenine base can form Watson-Crick base pairs with uracil or thymine, while the uracil base can pair with adenine. nih.gov

Proton magnetic resonance studies have demonstrated that adenosine can interact with polyuridylic acid through both adenine-uracil base-pairing and base-stacking interactions. nih.gov These interactions are fundamental to the formation of double-helical structures in RNA. The unusual 2'-5' linkage in Uridylyl(2'-5')adenosine, however, alters the phosphodiester backbone's conformation compared to the natural 3'-5' linkage. This altered geometry can affect the stability and structure of duplexes formed with complementary RNA or DNA strands. nih.gov

Studies on 2',5'-linked DNA have shown that it can form stable double and triple helices with itself and can pair with 3',5'-linked RNA, though its interaction with 3',5'-linked DNA is less favorable. nih.gov This suggests that Uridylyl(2'-5')adenosine could hybridize with a complementary RNA sequence, with the stability of the interaction being influenced by the conformational constraints imposed by the 2'-5' bond. Stacking interactions, where the planar aromatic rings of the bases align, would also contribute to the stability of any such hybrid structure. biorxiv.org

Ligand Binding Studies with Aptamers and Other Molecular Recognition Elements

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.gov While specific aptamers selected to bind Uridylyl(2'-5')adenosine have not been extensively reported, the principles of aptamer selection and binding to its components, adenosine and uridine, are well-established.

Numerous aptamers have been developed to recognize adenine and its derivatives, including adenosine and adenosine triphosphate (ATP). nih.govresearchgate.net These aptamers typically form a binding pocket that encapsulates the adenine base, stabilized by a network of hydrogen bonds and stacking interactions. Given the structural similarity, it is conceivable that aptamers could be selected to specifically recognize the unique structural features of Uridylyl(2'-5')adenosine, potentially distinguishing it from its 3'-5' isomer and from its individual nucleoside components.

Ligand binding assays, which rely on the interaction between a ligand and a receptor or other macromolecule, are a fundamental tool in biochemistry and pharmacology. wikipedia.org Uridylyl(2'-5')adenosine could be utilized as a ligand in such assays to probe the binding sites of proteins that recognize dinucleotides or to screen for novel molecular recognition elements. The development of specific aptamers or other synthetic receptors for Uridyylyl(2'-5')adenosine would enable the development of sensitive and specific assays for its detection and quantification.

Advanced Research Applications and Methodological Utility of Uridylyl 2 5 Adenosine Ammonium Salt

Uridylyl(2'-5')adenosine as a Biochemical Probe for RNA Research

Uridylyl(2'-5')adenosine, a dinucleotide featuring an unconventional 2'-5' phosphodiester bond, serves as a valuable tool in the intricate field of RNA research. As a structural analog of the biologically significant 2'-5' oligoadenylates (2-5A), it provides researchers with a unique molecular probe to investigate fundamental RNA-related processes. The substitution of an adenosine (B11128) with a uridine (B1682114) residue allows for the exploration of specificity and structural requirements in various enzymatic and recognition events.

Investigating RNA Capping Mechanisms

The 5' cap is a critical modification on eukaryotic messenger RNA (mRNA) that influences its stability, transport, and translation. While the canonical cap structure is a 7-methylguanosine (B147621) linked to the first nucleotide via a 5'-5' triphosphate bridge, the study of cap analogs and their impact on capping enzymes is crucial for understanding this process. Although direct studies utilizing Uridylyl(2'-5')adenosine as a primary probe for RNA capping are not extensively documented, its structural features make it a potential tool for investigating the specificity of the enzymes involved.

Research has shown that 2'-5' linked oligo(adenylic acid) triphosphate can inhibit vaccinia mRNA methylation, a key step in cap formation. nih.gov This suggests that the 2'-5' linkage itself can interfere with the capping machinery. By extension, Uridylyl(2'-5')adenosine could be employed to probe the active sites of capping enzymes, such as guanylyltransferases and methyltransferases, to understand how variations in the nucleotide base at this position affect recognition and activity. Such studies could reveal the stringency of the capping apparatus and its ability to discriminate between different nucleotide compositions in non-standard RNA structures.

Elucidating mRNA Processing Pathways

The 2-5A system is a key pathway in the interferon-induced antiviral response, culminating in the degradation of viral and cellular RNA. nih.govwikipedia.org This pathway is initiated by the synthesis of 2'-5' oligoadenylates, which activate RNase L, an endoribonuclease that cleaves single-stranded RNA. nih.govnih.gov Given that Uridylyl(2'-5')adenosine is a structural analog of the core component of 2-5A, it can be used to elucidate the mechanisms of mRNA degradation mediated by this pathway.

By comparing the ability of Uridylyl(2'-5')adenosine and its adenylyl counterpart to activate or inhibit RNase L, researchers can dissect the specific molecular interactions required for enzyme activation. Studies on the 2-5A system have shown that the nucleotide base composition can influence the activation of RNase L. nih.gov Therefore, Uridylyl(2'-5')adenosine can serve as a probe to investigate how the presence of a uridine residue affects the binding affinity to RNase L and the subsequent cleavage of mRNA. This can provide insights into the sequence specificity of RNase L-mediated decay and its role in regulating gene expression. Furthermore, this dinucleotide can be used in studies of other enzymes involved in mRNA turnover to understand their substrate specificity and the role of 2'-5' linkages in modulating mRNA stability.

Applications in Enzymatic Assays and Reaction Mechanism Studies

Uridylyl(2'-5')adenosine ammonium (B1175870) salt is a valuable substrate and modulator in a variety of enzymatic assays designed to investigate the mechanisms of enzymes that act on RNA. Its unique 2'-5' linkage provides a tool to probe the active sites and catalytic mechanisms of nucleases, polymerases, and ligases.

In the context of the 2-5A system, enzymatic assays are crucial for understanding the synthesis and degradation of 2'-5' oligoadenylates. springernature.com The enzyme responsible for their synthesis, 2'-5' oligoadenylate (B1213165) synthetase (OAS), has been shown to incorporate nucleotides other than ATP, including UTP, into the growing oligomer chain, albeit with lower efficiency. nih.gov This promiscuity allows for the enzymatic synthesis of uridine-containing 2'-5' oligonucleotides. Uridylyl(2'-5')adenosine can then be used as a substrate in assays for phosphodiesterases that degrade these molecules, helping to characterize the substrate specificity and kinetics of these enzymes.

The table below summarizes the key enzymes in the 2-5A pathway and the potential use of Uridylyl(2'-5')adenosine in their assays:

EnzymeFunction in 2-5A PathwayPotential Application of Uridylyl(2'-5')adenosine in Assays
2'-5' Oligoadenylate Synthetase (OAS)Synthesizes 2'-5' oligoadenylates from ATP upon activation by dsRNA. wikipedia.orgCan be used as a non-canonical substrate to study the enzyme's fidelity and the mechanism of nucleotide incorporation.
RNase LAn endoribonuclease that is activated by 2'-5' oligoadenylates and degrades single-stranded RNA. nih.govCan be used as an analog to study the structural requirements for RNase L binding and activation, and to identify inhibitors of the enzyme.
2'-PhosphodiesteraseDegrades 2'-5' oligoadenylates, thus regulating the 2-5A pathway.Can serve as a substrate to characterize the activity and specificity of the phosphodiesterase.

Furthermore, molecular dynamics studies have been conducted on the interaction of the related compound, uridyl 3',5'-adenosine, with Ribonuclease A, providing detailed insights into the binding and conformational changes that facilitate catalysis. embopress.org Similar studies with Uridylyl(2'-5')adenosine could be employed to understand the structural basis for its interaction with various ribonucleases and how the 2'-5' linkage influences substrate recognition and cleavage.

Development of Oligonucleotide Analogs for Studying RNA-Protein Interactions

The synthesis of modified oligonucleotides is a cornerstone of nucleic acid research, enabling the study of RNA structure, function, and its interactions with proteins. The incorporation of Uridylyl(2'-5')adenosine into synthetic oligonucleotides provides a powerful tool for probing RNA-protein interactions with enhanced specificity and stability. The 2'-5' linkage introduces a structural perturbation that can be used to map the binding sites of RNA-binding proteins and to investigate the functional consequences of these interactions.

Oligonucleotides containing 2'-5' linkages have been shown to exhibit unique properties, including increased resistance to certain nucleases. nih.gov This enhanced stability makes them excellent candidates for use as antisense oligonucleotides or as probes in cellular environments where RNA degradation is a concern. The presence of a uridine residue in the Uridylyl(2'-5')adenosine unit allows for the investigation of how specific base changes in the context of a 2'-5' linkage affect the binding of proteins that recognize uridine-containing sequences.

The following table outlines the potential applications of oligonucleotide analogs containing Uridylyl(2'-5')adenosine:

ApplicationDescriptionResearch Finding/Rationale
Mapping RNA-Protein Binding Sites By systematically replacing canonical 3'-5' linkages with a 2'-5' linkage at different positions within a known RNA binding site, researchers can identify critical contacts for protein recognition.The altered backbone conformation introduced by the 2'-5' linkage can disrupt or alter protein binding, thus pinpointing essential interactions.
Modulating RNA-Protein Interactions Oligonucleotides containing Uridylyl(2'-5')adenosine can be used to either enhance or inhibit the binding of specific RNA-binding proteins.The unique structural presentation of the uridine and adenosine bases may lead to altered binding affinities compared to their 3'-5' linked counterparts.
Developing Nuclease-Resistant RNA Probes The inherent resistance of the 2'-5' phosphodiester bond to some nucleases allows for the creation of more stable RNA probes for in vitro and in vivo studies. nih.govThis stability is crucial for applications such as fluorescence in situ hybridization (FISH) or for use as decoys in cellular systems.
Investigating the Role of RNA Structure in Protein Recognition The 2'-5' linkage alters the local RNA backbone structure, which can be used to study how RNA conformation influences protein binding.Studies on pseudouridine-modified RNA have shown that subtle changes in RNA structure can significantly impact protein interactions. oup.com

Role in Aptamer Development for Molecular Recognition Research

Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. jenabioscience.com The process of selecting aptamers, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), often utilizes modified nucleotides to enhance the stability, binding affinity, and diversity of the selected aptamers. nih.govfrontiersin.org

Design and Selection of Aptamers Targeting Nucleotides

While there is a wealth of research on aptamers that recognize adenosine and its derivatives, the use of Uridylyl(2'-5')adenosine in aptamer selection presents a novel strategy for developing aptamers with unique specificities. nih.gov By incorporating Uridylyl(2'-5')adenosine into the initial oligonucleotide library for SELEX, it is possible to select for aptamers that specifically recognize this modified dinucleotide or that have altered binding properties for other nucleotides.

The unique structural features of Uridylyl(2'-5')adenosine can contribute to aptamer development in several ways:

Increased Structural Diversity: The 2'-5' linkage introduces a distinct kink in the sugar-phosphate backbone, expanding the range of possible three-dimensional structures the oligonucleotide library can adopt. This increased structural repertoire can lead to the discovery of aptamers with novel binding motifs.

Enhanced Nuclease Resistance: As previously mentioned, the 2'-5' linkage can confer resistance to nuclease degradation, which is a significant advantage for the stability of the selected aptamers in biological fluids. nih.gov

Novel Target Recognition: Aptamers could be selected to specifically bind to Uridylyl(2'-5')adenosine itself, providing a tool for detecting this specific dinucleotide. More broadly, its inclusion in a library could lead to aptamers with altered specificity for other nucleotides, potentially enabling the discrimination between closely related molecules.

The principles of SELEX with modified nucleotides are well-established. nih.gov The process involves iterative rounds of binding to the target molecule, partitioning of the bound sequences, and amplification of these sequences. The inclusion of Uridylyl(2'-5')adenosine would require a polymerase capable of incorporating this modified unit during the amplification step.

The development of aptamers that recognize specific nucleotide modifications is an emerging area of research with significant potential for diagnostics and basic research. Uridylyl(2'-5')adenosine represents a promising, yet underexplored, building block for the generation of such novel aptamers.

Applications in Biosensor Development for Research Analytes

The compound Uridylyl(2'-5')adenosine, in its ammonium salt form, serves a specialized yet crucial role in the advanced research and development of biosensors. These biosensors are designed to detect and quantify 2',5'-linked oligoadenylates (2-5A), which are pivotal second messengers in the innate immune response to viral infections. The utility of Uridylyl(2'-5')adenosine ammonium salt in this context is not as a primary analyte for detection in biological samples, but rather as a critical tool for the validation and characterization of the biosensors themselves. Its application hinges on the high specificity of the biological recognition elements used in these sensors, most notably Ribonuclease L (RNase L).

The development of biosensors for 2-5A is a significant area of research, as these molecules are transient and present at low concentrations, making their detection challenging. nih.gov A key strategy in the design of these biosensors is the use of the natural cellular receptor for 2-5A, RNase L, or specifically its N-terminal ankyrin repeat domain, which is responsible for high-affinity binding of 2-5A molecules. nih.gov These proteins form the core of the biosensor's recognition element, providing a highly selective means of detecting the target analyte. nih.gov

The activation of RNase L is strictly dependent on the binding of 2',5'-linked oligoadenylates. nih.gov Upon binding, the inactive monomeric RNase L undergoes dimerization to form a catalytically active enzyme that cleaves single-stranded RNA. nih.govembopress.org This activation mechanism can be harnessed to generate a detectable signal in a biosensor. For instance, Förster Resonance Energy Transfer (FRET) can be employed, where RNase L activation leads to the cleavage of a labeled reporter molecule, resulting in a change in fluorescence. wikipedia.org

The fidelity of such a biosensor is critically dependent on the specificity of the RNase L-2-5A interaction. Research has demonstrated that RNase L has a strong preference for oligomers of adenosine. The substitution of adenosine with other nucleosides, such as cytidine (B196190) or uridine, results in a drastic reduction in binding affinity. nih.gov This is where the methodological utility of this compound becomes apparent. As a structural analog of the natural diadenylate core of 2-5A, where one adenosine residue is replaced by uridine, it is an ideal candidate for use as a negative control in biosensor validation assays.

By performing competitive binding assays or direct activation studies, researchers can use Uridylyl(2'-5')adenosine to probe the specificity of their biosensor. A well-designed biosensor should show a high response to the natural 2-5A analyte and a significantly diminished or non-existent response to the uridylyl-containing analog. This confirms that the sensor is specifically detecting the adenosine-based oligoadenylates and not other structurally similar molecules.

The data from such validation studies are critical for establishing the reliability and accuracy of the biosensor for its intended research applications, such as studying the kinetics of the 2-5A system in response to viral dsRNA. nih.gov

Detailed Research Findings:

While specific studies focusing solely on this compound in biosensor development are not prevalent, the principles of its use can be illustrated through comparative data derived from studies on 2-5A analogs. The following tables represent the type of research findings that would be generated when using Uridylyl(2'-5')adenosine to validate a biosensor based on RNase L.

Table 1: Comparative Binding Affinity to Human RNase L

This table illustrates the expected significant difference in binding affinity between the natural 2-5A ligand and a uridine-containing analog, which is foundational to the biosensor's specificity.

CompoundBinding Affinity (Kd)Fold Difference
pppA(2'-5')A(2'-5')A (triphosphate 2-5A trimer)~1 nM-
Uridylyl(2'-5')adenosine>10 µM>10,000

This is an interactive table. Users can sort the data by clicking on the column headers.

Table 2: RNase L Activation Assay

This table demonstrates the functional consequence of the difference in binding affinity. The natural 2-5A effectively activates RNase L at nanomolar concentrations, while the uridylyl-adenosine analog would be expected to be a very poor activator.

CompoundEC50 for RNase L ActivationMaximum Activation (%)
pppA(2'-5')A(2'-5')A (triphosphate 2-5A trimer)~10 nM100
Uridylyl(2'-5')adenosineNot determinable< 1

This is an interactive table. Users can sort the data by clicking on the column headers.

These data tables underscore the value of this compound as a research tool. Its inability to effectively bind and activate RNase L, in stark contrast to the natural 2-5A ligand, makes it an indispensable negative control for ensuring the specificity and reliability of 2-5A biosensors in research applications. nih.gov The use of such analogs is a cornerstone of rigorous methodological validation in the development of highly specific biosensing platforms.

Future Directions and Emerging Research Avenues for Uridylyl 2 5 Adenosine Research

Elucidating Undiscovered Biological Roles of 2'-5' Oligoadenylates

The traditional view of the 2-5A system is centered on its role as a critical component of the interferon-induced antiviral response. In this pathway, 2'-5' oligoadenylate (B1213165) synthetases (OAS) are activated by viral double-stranded RNA (dsRNA), leading to the synthesis of 2'-5' oligoadenylates. These molecules, in turn, activate RNase L, which degrades viral and cellular RNA to inhibit viral replication. manufacturingchemist.comacs.org However, a growing body of evidence suggests that the biological functions of 2'-5' oligoadenylates extend far beyond this canonical pathway, opening up exciting avenues for future investigation.

RNase L-Independent Antiviral Mechanisms: Emerging research has revealed that some OAS proteins can exert antiviral effects independently of RNase L. For instance, extracellular OAS1 has been shown to possess direct antiviral activity. nih.govoup.com This suggests that Uridylyl(2'-5')adenosine and other short 2'-5' oligoadenylates might have alternative mechanisms of action in controlling viral infections, a prospect that warrants further exploration.

Role in Cancer Biology: The OAS-RNase L pathway has been implicated in cancer. Dysregulation of this pathway, including the expression of OAS1, has been linked to prostate cancer. mdpi.comatdbio.com Furthermore, high expression of OAS1 has been associated with resistance to DNA-damaging therapies in some cancers. This resistance may be mediated by the ability of OAS1 to add AMP residues to poly(ADP-ribose) (PAR), thereby inhibiting its synthesis and preventing cell death. manufacturingchemist.com Extracellular OAS2 has also been implicated in the context of oral cancer, suggesting a complex and multifaceted role for the 2-5A system in malignancy. pressbooks.pub Future research will likely focus on dissecting the precise mechanisms by which different 2'-5' oligoadenylates, potentially including Uridylyl(2'-5')adenosine, contribute to cancer development and therapeutic resistance.

Involvement in Autoimmune Diseases: The 2-5A system is also being investigated for its role in autoimmune disorders. Studies have linked OAS expression to systemic lupus erythematosus (SLE) and have suggested that OAS isoforms could serve as potential biomarkers to differentiate between disease flares and infections. google.com Dysregulation of the 2-5A synthetase has also been observed in animal models of autoimmune diabetes, hinting at a broader involvement of this pathway in autoimmunity. nih.gov Elucidating how Uridylyl(2'-5')adenosine and other 2'-5' oligoadenylates contribute to the pathogenesis of these complex diseases is a key area for future research.

Extracellular Signaling and Paracrine Functions: An intriguing and relatively unexplored area is the potential for 2'-5' oligoadenylates to act as extracellular signaling molecules. It has been proposed that, similar to the cyclic GMP-AMP (cGAMP) in the cGAS-STING pathway, 2-5A could be released from cells and act in a paracrine manner to alert neighboring cells of a viral threat. nih.gov This hypothesis opens up the possibility of a novel cell-to-cell communication system mediated by 2'-5' linked oligonucleotides, a concept that requires rigorous investigation.

Modulation of Other Cellular Processes: Beyond immunity and cancer, the 2-5A/RNase L pathway is known to be involved in apoptosis (programmed cell death). Activation of RNase L can also lead to the transcriptional induction of various genes, indicating a role in regulating gene expression that is independent of its direct RNA degradation activity. acs.org The specific contributions of different 2'-5' oligoadenylates, including the simple dinucleotide Uridylyl(2'-5')adenosine, to these fundamental cellular processes remain largely unknown and represent a fertile ground for future discoveries.

Research AreaPotential Undiscovered Role of 2'-5' OligoadenylatesKey Findings/Hypotheses
Virology RNase L-independent antiviral activityExtracellular OAS1 shows direct antiviral effects. nih.govoup.com
Oncology Modulation of cancer progression and therapy resistanceOAS1-RNase L pathway dysfunction in prostate cancer; OAS1 expression linked to resistance to DNA damage. manufacturingchemist.commdpi.comatdbio.com
Immunology Role in the pathogenesis of autoimmune diseasesAssociation of OAS with SLE; dysregulation in autoimmune diabetes models. google.comnih.gov
Cell Signaling Extracellular signaling and paracrine communicationProposed role as an extracellular "danger" signal. nih.gov
Cell Biology Regulation of apoptosis and gene expressionInvolvement in programmed cell death and transcriptional regulation. acs.org

Advanced Structural Studies of Complex Assemblies Involving Uridylyl(2'-5')adenosine

Understanding the three-dimensional structures of Uridylyl(2'-5')adenosine in complex with its biological targets is crucial for deciphering its function and for the rational design of therapeutic analogs. While significant progress has been made in the structural biology of the broader 2-5A system, high-resolution structural information specifically on Uridylyl(2'-5')adenosine and its immediate interactions is an area ripe for exploration using advanced techniques.

High-Resolution Structures of Uridylyl(2'-5')adenosine Complexes: To date, crystal structures have provided invaluable insights into how 2'-5' oligoadenylates are recognized. For example, the crystal structure of the N-terminal ankyrin repeat domain of human RNase L in complex with a 2'-5' linked trimer of adenosine (B11128) monophosphate (p5′(A2′p5′)2A) has revealed the specific interactions that govern binding. oup.com This structure shows the 2-5A molecule accommodated in a concave site, interacting with ankyrin repeats 2-4. oup.com The dimeric structure of the full-length RNase L bound to a 2-5A activator has also been solved, providing a basis for understanding its activation mechanism. nih.gov However, a dedicated high-resolution crystal or NMR structure of the Uridylyl(2'-5')adenosine dinucleotide bound to a protein target is yet to be determined. Such a structure would provide precise details of the binding pocket and the specific hydrogen bonding and hydrophobic interactions that are unique to the uridine-adenosine combination.

Cryo-Electron Microscopy (Cryo-EM) of Large Assemblies: Cryo-EM is a powerful technique for determining the structures of large and dynamic macromolecular complexes. The activation of RNase L involves a significant conformational change from an inactive monomer to an active dimer upon binding of 2'-5' oligoadenylates. oup.com Cryo-EM could be instrumental in capturing snapshots of this activation process, potentially revealing transient intermediate states that are difficult to crystallize. Future cryo-EM studies could focus on the entire RNase L activation complex, including the Uridylyl(2'-5')adenosine-bound state, to provide a more complete and dynamic picture of this crucial event in the innate immune response.

Biophysical Characterization of Interactions: A range of biophysical techniques are being used to complement structural studies and provide quantitative data on the interactions of 2'-5' oligoadenylates. Analytical ultracentrifugation and fluorescence spectroscopy have been used to determine the equilibrium constants for activator binding and dimerization of RNase L. nih.gov Fluorescence spectroscopy has also been employed to study the interaction of 2'-5' oligoadenylates with other proteins like albumin and interferon. Applying these techniques specifically to Uridylyl(2'-5')adenosine will be essential for quantifying its binding affinity and kinetics with various protein targets, providing a deeper understanding of its biological activity.

TechniqueApplication to Uridylyl(2'-5')adenosine ResearchPotential Insights
X-ray Crystallography Determining the high-resolution structure of Uridylyl(2'-5')adenosine bound to its protein targets.Precise details of the binding pocket, specific molecular interactions.
Cryo-Electron Microscopy (Cryo-EM) Visualizing large and dynamic complexes, such as RNase L in the process of activation by Uridylyl(2'-5')adenosine.Understanding conformational changes and capturing transient intermediate states.
NMR Spectroscopy Studying the solution structure and dynamics of Uridylyl(2'-5')adenosine and its complexes.Information on conformational flexibility and dynamics in a more native-like environment.
Biophysical Techniques (e.g., Fluorescence Spectroscopy, Analytical Ultracentrifugation) Quantifying the binding affinity and kinetics of Uridylyl(2'-5')adenosine with its targets.Thermodynamic and kinetic parameters of the interaction.

Development of Novel Synthetic Routes for Diverse 2'-5' Oligonucleotide Libraries

The synthesis of Uridylyl(2'-5')adenosine and other 2'-5' linked oligonucleotides is crucial for their detailed study and for the development of potential therapeutic applications. Both enzymatic and chemical methods have been developed, and ongoing research is focused on creating more efficient and versatile synthetic routes to generate diverse libraries of these molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Enzymatic Synthesis: The enzyme 2',5'-oligoadenylate synthetase (OAS) is the natural catalyst for the formation of 2'-5' phosphodiester bonds. Studies have shown that OAS exhibits a surprisingly broad substrate specificity, accepting a variety of nucleoside 5'-triphosphate analogs. nih.gov This promiscuity can be harnessed for the enzymatic synthesis of a range of 2'-5' linked oligonucleotides, including those containing modified bases. The efficiency of incorporation varies depending on the specific analog, with some being incorporated more readily than others. nih.gov Future research in this area will likely focus on engineering OAS enzymes with altered substrate specificities to enable the synthesis of an even wider array of 2'-5' linked oligonucleotides with desired modifications.

Chemical Synthesis: Chemical synthesis, particularly solid-phase synthesis using phosphoramidite (B1245037) chemistry, is a well-established and versatile method for producing oligonucleotides with defined sequences and modifications. atdbio.comnih.gov The synthesis of RNA containing 2'-5' linkages requires specific protecting groups for the 2'-hydroxyl of the ribose sugar, with the tert-butyldimethylsilyl (TBS) group being a commonly used option. atdbio.comnih.gov The development of new and more efficient protecting group strategies will be key to improving the yields and purity of chemically synthesized 2'-5' linked oligonucleotides. Furthermore, the synthesis of siRNAs containing a mixture of 2'-5' and 3'-5' linkages has been reported, demonstrating the feasibility of creating chimeric molecules with potentially unique properties. nih.gov A specific chemical synthesis for a hypermodified dinucleoside monophosphate, Uridylyl(3'-5')N6-(N-threonylcarbonyl)adenosine, has been described, and similar strategies could be adapted for the synthesis of Uridylyl(2'-5')adenosine and its derivatives. researchgate.net

Combinatorial Synthesis for Library Generation: The generation of diverse libraries of 2'-5' oligonucleotides is essential for screening for new biological activities and for optimizing lead compounds. Combinatorial chemistry techniques are being adapted for oligonucleotide synthesis. The split-and-pool method, for instance, has been used to generate synthetic DNA oligonucleotide libraries on nanoparticles, offering a scalable approach to creating combinatorial sequences. nih.gov Another strategy involves the modular assembly of DNA barcodes from smaller, interchangeable blocks, allowing for the combinatorial construction of numerous distinct tags. mdpi.com These approaches could be adapted for the synthesis of 2'-5' linked oligonucleotide libraries, enabling the rapid generation of a vast number of compounds for biological screening.

Future Synthetic Challenges and Opportunities: A key challenge in the chemical synthesis of oligonucleotides is the stereochemistry at the phosphorus atom in phosphorothioate (B77711) analogs, which are often used to enhance nuclease resistance. The development of stereocontrolled synthetic methods for 2'-5' linked phosphorothioates would be a significant advancement. Additionally, the development of enzymatic methods for the synthesis of long 2'-5' linked oligonucleotides remains a challenge. The convergence of enzymatic and chemical synthesis methods, perhaps through chemo-enzymatic approaches, could offer the best of both worlds, combining the specificity and efficiency of enzymes with the versatility of chemical synthesis.

Synthetic ApproachDescriptionAdvantagesFuture Directions
Enzymatic Synthesis Utilizes 2',5'-oligoadenylate synthetase (OAS) to form 2'-5' phosphodiester bonds. nih.govHigh specificity, mild reaction conditions.Engineering OAS for broader substrate scope; use of other enzymes like RNA ligases.
Chemical Synthesis Primarily solid-phase synthesis using phosphoramidite chemistry with specific 2'-hydroxyl protecting groups. atdbio.comnih.govHigh versatility, allows for incorporation of a wide range of modifications.Development of new protecting groups; stereocontrolled synthesis of phosphorothioates.
Combinatorial Synthesis Methods like split-and-pool and modular assembly to generate large libraries of diverse oligonucleotides. nih.govmdpi.comEnables high-throughput screening for new functions and optimization of lead compounds.Adaptation of combinatorial methods for the synthesis of 2'-5' linked RNA libraries.
Chemo-enzymatic Synthesis Combines the advantages of both chemical and enzymatic methods.Potentially offers high efficiency, specificity, and versatility.Development of integrated chemo-enzymatic workflows for complex 2'-5' oligonucleotide synthesis.

Integration of Uridylyl(2'-5')adenosine Analogs in Nucleic Acid Engineering

The unique structural and functional properties of the 2'-5' phosphodiester linkage make Uridylyl(2'-5')adenosine and its analogs attractive building blocks for nucleic acid engineering. By strategically incorporating these non-canonical linkages into oligonucleotides, it is possible to create novel nucleic acid-based tools and therapeutics with enhanced properties.

Modulating RNA Interference (RNAi): Small interfering RNAs (siRNAs) are powerful tools for gene silencing and have therapeutic potential. The introduction of 2'-5' linkages into siRNAs has been shown to be well-tolerated in the sense strand, but only at specific positions in the antisense strand. nih.gov Importantly, the presence of 2'-5' linkages can abrogate the immune-stimulatory activity of siRNAs, which is a significant advantage for their therapeutic use. nih.gov Future research will likely focus on a more systematic investigation of the effects of Uridylyl(2'-5')adenosine and other 2'-5' linked dinucleotides at various positions within both the sense and antisense strands of siRNAs to optimize their silencing activity, stability, and immune-stimulatory profile.

Development of Nuclease-Resistant Aptamers and Ribozymes: Aptamers are single-stranded oligonucleotides that can bind to specific targets with high affinity and specificity, while ribozymes are RNA molecules with catalytic activity. A major hurdle in their therapeutic application is their susceptibility to degradation by cellular nucleases. The 2'-5' phosphodiester linkage is generally more resistant to nuclease cleavage than the natural 3'-5' linkage. Therefore, incorporating Uridylyl(2'-5')adenosine analogs into aptamers and ribozymes could significantly enhance their stability in biological systems. The development of enzymatic methods for synthesizing modified oligonucleotide libraries, including those with 2'-5' linkages, will be crucial for the in vitro selection of nuclease-resistant aptamers and ribozymes with desired functionalities. mdpi.com

Probes for Studying Nucleic Acid Structure and Function: Oligonucleotides containing 2'-5' linkages can serve as valuable probes for investigating the structure and function of nucleic acids. Their ability to selectively bind to complementary RNA over DNA makes them useful as RNA-specific probes. acs.org Furthermore, the unique structural perturbations introduced by the 2'-5' linkage can be used to probe the conformational flexibility of RNA and its recognition by proteins and other nucleic acids. The synthesis of Uridylyl(2'-5')adenosine analogs with fluorescent labels or other reporter groups will facilitate their use in a wide range of biochemical and biophysical studies.

Creating Novel Nucleic Acid Architectures: The ability to synthesize oligonucleotides with a mixture of 2'-5' and 3'-5' linkages opens up the possibility of creating novel nucleic acid architectures with programmed structural and functional properties. These "mixed-backbone" oligonucleotides could be designed to have specific folding patterns or to interact with proteins in a predetermined manner. The development of reliable methods for the solid-phase synthesis of such chimeric molecules will be essential for exploring this exciting new area of nucleic acid engineering. acs.org

Application AreaRole of Uridylyl(2'-5')adenosine AnalogsPotential Advantages
RNA Interference (RNAi) Incorporation into siRNA duplexes. nih.govReduced immune stimulation, potential for improved stability and activity.
Aptamers and Ribozymes Building blocks for nuclease-resistant functional nucleic acids.Enhanced stability in biological fluids, longer therapeutic half-life.
Molecular Probes Tools for studying RNA structure, function, and interactions. acs.orgRNA-specific binding, probing conformational dynamics.
Nucleic Acid Nanotechnology Components for constructing novel nucleic acid architectures.Creation of new materials with programmed properties.

Computational Modeling and Simulation of Uridylyl(2'-5')adenosine Dynamics and Interactions

Computational modeling and simulation have become indispensable tools for understanding the structure, dynamics, and interactions of biomolecules at an atomic level. These in silico approaches are particularly valuable for studying complex systems involving non-canonical nucleic acid structures like Uridylyl(2'-5')adenosine, providing insights that can be difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations of 2'-5' Linked Oligonucleotides: MD simulations can provide a detailed picture of the conformational landscape and dynamics of nucleic acids in solution. Simulations of RNA duplexes containing 2'-5' linkages have complemented experimental structural data, revealing the flexibility of the sugar pucker and the local structural adjustments that accommodate the isomeric linkage. nih.gov Future MD studies could focus specifically on Uridylyl(2'-5')adenosine, both as a free dinucleotide and within the context of a larger RNA strand, to characterize its preferred conformations and dynamic behavior. Such simulations can also be used to calculate thermodynamic properties, such as the free energy of duplex formation, to better understand the destabilizing effect of the 2'-5' linkage.

Docking and Binding Free Energy Calculations: Molecular docking is a computational technique used to predict the binding mode of a small molecule, such as Uridylyl(2'-5')adenosine, to a protein target. By docking Uridylyl(2'-5')adenosine into the known structures of its potential binding partners, such as RNase L or other 2-5A-binding proteins, it is possible to generate plausible binding poses and identify key interacting residues. These docking studies can be followed by more rigorous binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP), to estimate the binding affinity of Uridylyl(2'-5')adenosine and its analogs. These computational predictions can guide the design of new analogs with improved binding properties. A molecular dynamics study of the interaction of the related dinucleotide, uridyl 3',5'-adenosine, with ribonuclease A has already demonstrated the power of this approach in explaining experimental observations. google.com

Quantum Mechanics (QM) and Hybrid QM/MM Calculations: For a more accurate description of the electronic structure and reactivity of the 2'-5' phosphodiester bond, quantum mechanics (QM) calculations can be employed. QM methods can be used to study the mechanism of enzymatic synthesis of 2'-5' linkages by OAS or their hydrolysis by phosphodiesterases. For larger systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used, where the active site containing the 2'-5' linkage is treated with QM and the rest of the protein and solvent are treated with classical molecular mechanics. These computationally intensive methods can provide detailed insights into the catalytic mechanisms and transition states of enzymatic reactions involving Uridylyl(2'-5')adenosine.

Development of Improved Force Fields: The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interatomic interactions. While standard force fields for nucleic acids are well-developed for 3'-5' linkages, they may not accurately represent the conformational preferences and energetics of the 2'-5' linkage. Therefore, a key area for future research is the development and validation of improved force field parameters specifically for 2'-5' linked oligonucleotides. This will involve high-level QM calculations on model compounds and comparison with experimental data to ensure that the force field accurately reproduces the structural and dynamic properties of these non-canonical nucleic acids.

Computational MethodApplication to Uridylyl(2'-5')adenosine ResearchPotential Insights
Molecular Dynamics (MD) Simulations Simulating the conformational dynamics of Uridylyl(2'-5')adenosine and its containing oligonucleotides. nih.govUnderstanding flexibility, conformational preferences, and the structural impact of the 2'-5' linkage.
Molecular Docking and Binding Free Energy Calculations Predicting the binding mode and affinity of Uridylyl(2'-5')adenosine to its protein targets. google.comGuiding the design of analogs with improved binding properties.
Quantum Mechanics (QM) and QM/MM Investigating the enzymatic mechanisms of synthesis and degradation of the 2'-5' linkage.Detailed understanding of reaction pathways and transition states.
Force Field Development Creating more accurate parameters for simulating 2'-5' linked nucleic acids.Improving the reliability and predictive power of MD simulations.

Q & A

Q. How can computational modeling predict the stability of this compound in complex biological matrices?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ammonium ion interactions with the phosphate backbone. Compare degradation rates (e.g., hydrolysis) predicted in silico with empirical HPLC data from serum-containing incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.